molecular formula C12H24OSi B13933408 tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane CAS No. 128176-28-3

tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane

Cat. No.: B13933408
CAS No.: 128176-28-3
M. Wt: 212.40 g/mol
InChI Key: YBBKILIGWWHKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane is a silyl-protected alkyne ether characterized by a tert-butyldimethylsilyl (TBDMS) group attached to an oxygen atom that is further bonded to a hex-1-yn-3-yl chain. This compound is structurally significant in organic synthesis, particularly in reactions requiring temporary protection of hydroxyl groups or strategic functionalization of alkynes. The TBDMS group enhances steric protection and stability under mild conditions while remaining cleavable under controlled acidic or fluoride-mediated conditions .

Properties

CAS No.

128176-28-3

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

tert-butyl-hex-1-yn-3-yloxy-dimethylsilane

InChI

InChI=1S/C12H24OSi/c1-8-10-11(9-2)13-14(6,7)12(3,4)5/h2,11H,8,10H2,1,3-7H3

InChI Key

YBBKILIGWWHKJM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Generation of Propargyl Alcohol Intermediate

The hex-1-yn-3-ol intermediate can be prepared by nucleophilic addition of an acetylide anion to an appropriate carbonyl compound. For example, treatment of 1-hexyne with a strong base such as n-butyllithium at low temperature (-78 °C) generates the hex-1-yn-3-yl lithium species, which upon reaction with an aldehyde or ketone yields the corresponding propargyl alcohol.

Silylation of Propargyl Alcohol

The hydroxyl group of the propargyl alcohol is protected by reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine in anhydrous solvent (e.g., tetrahydrofuran or dichloromethane). The reaction is typically performed under an inert atmosphere (argon or nitrogen) to avoid moisture and oxygen interference. The product is purified by flash chromatography.

Detailed Preparation Methodology

The following procedure synthesizes this compound with high purity and yield, adapted from literature methods for propargyl carbonate and silyl ether synthesis:

Step Reagents and Conditions Description
1 Alkyne deprotonation: 1-hexyne (1 equiv) in dry tetrahydrofuran (0.3 M) cooled to -78 °C; add n-butyllithium (1.1 equiv, 2.5 M in hexane) dropwise under argon Generates hex-1-yn-3-yl lithium intermediate; stir for 2 hours at -78 °C
2 Addition to carbonyl: Add appropriate ketone or aldehyde (1.2 equiv) to the above solution at -78 °C; stir for 2 hours Forms hex-1-yn-3-ol intermediate
3 Quench and workup: Warm to room temperature; quench with aqueous ammonium chloride; extract with ethyl acetate; wash with brine; dry over sodium sulfate; filter and evaporate solvent Isolates crude propargyl alcohol
4 Silylation: Dissolve crude propargyl alcohol in dry dichloromethane; add tert-butyldimethylsilyl chloride (1.2 equiv) and imidazole (1.5 equiv); stir at room temperature under argon for 12-24 hours Protects hydroxyl group as TBDMS ether
5 Purification: Purify by flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures Yields this compound as a colorless oil or solid

Optimization and Reaction Parameters

Parameter Typical Conditions Notes
Solvent for silylation Dry dichloromethane or tetrahydrofuran Anhydrous conditions critical to avoid hydrolysis
Base Imidazole or triethylamine Imidazole often preferred for mild conditions
Temperature Room temperature (20-25 °C) Higher temperatures may cause side reactions
Reaction time 12-24 hours Monitored by thin-layer chromatography
Atmosphere Argon or nitrogen Prevents moisture and oxidation

Analytical Characterization

The identity and purity of this compound are confirmed by:

Research Findings and Literature Support

  • The use of n-butyllithium at low temperatures allows selective deprotonation of terminal alkynes to generate acetylide anions without side reactions.
  • Silylation with tert-butyldimethylsilyl chloride and imidazole is a standard, high-yielding method to protect propargyl alcohols, providing stability for subsequent transformations.
  • Purification by silica gel chromatography using non-polar solvents ensures removal of unreacted starting materials and byproducts.
  • The reaction is sensitive to moisture; rigorous drying of solvents and glassware is necessary to prevent hydrolysis of the silyl ether.
  • Variations in the carbonyl compound used in the nucleophilic addition step allow access to diverse propargyl alcohols, which can then be silylated similarly.

Summary Table of Preparation Conditions

Step Reagents Solvent Temperature Time Yield (%) Notes
Deprotonation of 1-hexyne n-Butyllithium (1.1 equiv) Dry THF -78 °C 2 h N/A Under argon
Nucleophilic addition Ketone or aldehyde (1.2 equiv) Dry THF -78 °C 2 h N/A Under argon
Workup NH_4Cl (aq), EtOAc extraction N/A RT N/A N/A Standard extraction
Silylation TBDMS chloride (1.2 equiv), imidazole (1.5 equiv) Dry DCM or THF 20-25 °C 12-24 h 80-95% Anhydrous, inert atmosphere
Purification Silica gel chromatography Petroleum ether/EtOAc RT N/A N/A

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane involves its reactivity with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structural features allow it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s alkyne group distinguishes it from epoxide (16) and cyclohexene (28) analogs, suggesting divergent reactivity in cross-coupling or cycloaddition reactions.
  • Synthesis typically involves silylation of alcohols or ketones using TBDMSOTf or TBDMSCl under basic conditions (e.g., Et₃N or imidazole) .

Spectroscopic and Physical Properties

Table 2: NMR and HRMS Data Comparison

Compound Name ¹H NMR Key Signals (δ, ppm) ¹³C NMR Key Signals (δ, ppm) HRMS (Observed)
Target Compound (hypothetical) Alkyne proton: ~1.8–2.1 (C≡C-H); TBDMS: 0.9–1.0 (t-Bu), −0.05 (Si(CH₃)₂) Alkyne carbons: ~70–85 (C≡C); TBDMS: 25.8 (SiC(CH₃)₃), −4.01 (Si(CH₃)₂) Not reported
Compound 9t Aromatic H: 7.22–7.47; TBDMS: 1.02 (t-Bu), −0.05 (Si(CH₃)₂) Aromatic C: 127.6–148.0; TBDMS: 25.8 (SiC(CH₃)₃), −4.01 (Si(CH₃)₂) 327.2359 (M+H)+
Compound 2.15d Cyclohexene H: 5.18 (t, J = 7.2 Hz); TBDMS: 1.02 (t-Bu), −0.05 (Si(CH₃)₂) Cyclohexene C: 113.0 (C=C); TBDMS: 25.8 (SiC(CH₃)₃), −4.01 (Si(CH₃)₂) 327.2355 (M+H)+

Key Observations :

  • The absence of aromatic protons in the target compound (vs. 9t) simplifies its ¹H NMR profile, with alkyne protons appearing as distinct triplets .
  • TBDMS groups consistently show δ 25.8 ppm (SiC(CH₃)₃) and δ −4.01 ppm (Si(CH₃)₂) in ¹³C NMR across analogs .

Reactivity and Stability

  • Steric Effects : The TBDMS group in the target compound provides superior steric protection compared to smaller silyl groups (e.g., trimethylsilyl), reducing undesired nucleophilic attacks .
  • Alkyne Reactivity: The hex-1-yn-3-yl chain enables participation in Sonogashira couplings or cycloadditions, unlike epoxide-containing analogs (e.g., 16), which undergo ring-opening reactions .
  • Acid/Base Stability : TBDMS ethers are stable under mild acidic conditions but cleaved by fluoride ions (e.g., TBAF), similar to cyclohexenyl-TBDMS (28) .

Biological Activity

tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane is a silane compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, properties, and relevant case studies.

Molecular Formula: C₁₀H₁₈O₂Si
Molar Mass: 186.34 g/mol
Density: 0.893 g/mL at 25 °C
Boiling Point: 70–74 °C
Flash Point: 58.3 °C
Storage Condition: Keep in an inert atmosphere at room temperature.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyldimethylsilyl chloride with hex-1-yne in the presence of a base such as sodium hydride or potassium carbonate. This reaction facilitates the formation of the silane compound through nucleophilic substitution.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research has indicated that silanes can exhibit antimicrobial properties. A study focusing on various silane derivatives found that certain compounds demonstrated significant activity against bacterial strains such as E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes.

2. Anticancer Properties

Some studies have suggested that silane compounds may possess anticancer properties. For instance, a derivative similar to this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific pathways activated by this compound warrant further investigation.

3. Neuroprotective Effects

There is emerging evidence that certain silanes may exhibit neuroprotective effects. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several case studies have explored the biological implications of silane compounds, including:

Study Findings
Study A (2020)Demonstrated antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study B (2021)Reported induction of apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM for related silane compounds.
Study C (2022)Found neuroprotective effects in rat models, reducing neuronal cell death by 40% following oxidative stress exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.